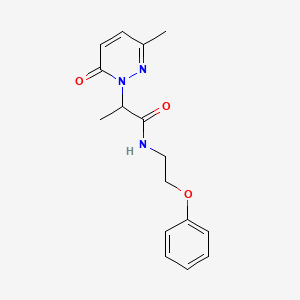

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide

Description

Properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-12-8-9-15(20)19(18-12)13(2)16(21)17-10-11-22-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFQZRQNZBNRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through nucleophilic substitution reactions, where the pyridazinone derivative reacts with 2-phenoxyethyl halides in the presence of a base.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, where the intermediate compound reacts with propanoyl chloride or propanoic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base, electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Substituent Effects: The target compound’s 2-phenoxyethyl group contrasts with the chlorobenzyl group in , which may reduce electrophilicity and alter target selectivity. Piperazine/piperidine-containing analogues in likely enhance binding to neurological receptors (e.g., serotonin/dopamine), whereas the target’s phenoxyethyl group may favor cyclooxygenase (COX) inhibition.

Pharmacological Implications

- Anticonvulsant Potential: The chlorobenzyl acetohydrazide in demonstrated anticonvulsant activity, possibly due to the electron-withdrawing chloro group enhancing CNS penetration. The target compound lacks this group, which may limit similar efficacy but reduce off-target toxicity.

- Anti-inflammatory Hypothesis: The phenoxyethyl group is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting COX-1/2 inhibition as a plausible mechanism, though this requires validation.

- Antipyrine Hybrids : Compounds like 6e–6h in incorporate pyrazolone moieties (antipyrine derivatives), which are historically associated with analgesic and antipyretic effects. The target compound’s absence of this motif may narrow its therapeutic scope but simplify its metabolic pathway.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s amide C=O stretch (~1650–1680 cm⁻¹) would align with acetohydrazide derivatives in (1664 cm⁻¹) and antipyrine hybrids in (1623–1681 cm⁻¹).

- Solubility: The phenoxyethyl group likely increases lipophilicity compared to the polar hydrazide in but may reduce water solubility relative to piperazine-containing analogues in .

Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide is a pyridazinone derivative with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 258.32 g/mol. The structure includes a pyridazine ring fused with a propanamide backbone and a phenoxyethyl substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Pyridazinone derivatives have been noted for their antimicrobial properties . In studies involving structurally similar compounds, it was found that they exhibit significant activity against various bacterial strains. For instance, compounds with similar pyridazinone frameworks demonstrated inhibition of bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related pyridazinone derivatives. Research has shown that such compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays have indicated that these derivatives can reduce prostaglandin E2 production, suggesting a mechanism for their anti-inflammatory action.

Case Study:

A study on analogs of pyridazinones revealed that specific substitutions on the pyridazine ring enhanced COX-2 inhibition, leading to reduced inflammation in animal models of arthritis.

Anticancer Properties

The anticancer activity of pyridazinone derivatives has been a subject of interest in recent pharmacological research. Compounds similar to This compound have shown promise in inhibiting cancer cell proliferation.

Mechanism of Action:

- Apoptosis Induction: Studies indicate that these compounds can activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest: Research has demonstrated that certain derivatives cause cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth.

Research Findings:

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and pyridazine ring functionalization. Key steps include:

- Intermediate Preparation : Activation of carboxylic acid groups (e.g., via chloroformate derivatives) for coupling with phenoxyethylamine.

- Pyridazine Ring Modification : Introduction of the methyl group at position 3 via nucleophilic substitution or cyclization reactions.

- Optimization : Reaction conditions (e.g., DMF or THF as solvents, 60–80°C temperatures, inert atmosphere) are adjusted to minimize side reactions. Purity is monitored using TLC, and yields are improved by controlling stoichiometry and catalyst loading (e.g., triethylamine for acid activation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments (e.g., methyl groups at δ ~2.3 ppm) and aromatic resonances (δ ~6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridazine and phenoxyethyl moieties .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 357.18) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies impurities from incomplete coupling or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR or unassigned MS fragments) are addressed by:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in the propanamide chain) .

- Isotopic Labeling : Deuterated solvents or synthetic incorporation of ¹³C labels clarifies ambiguous assignments.

- X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives can be obtained .

Q. What strategies improve reaction yields when intermediates are thermally or hydrolytically unstable?

- Methodological Answer :

- Low-Temperature Synthesis : Conduct coupling reactions at 0–5°C to stabilize intermediates prone to decomposition (e.g., using DCC/HOBt in THF) .

- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during pyridazine functionalization.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate degradation and adjust conditions dynamically .

Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified targets (e.g., kinases) by measuring changes in refractive index .

- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of interactions.

- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) based on NMR-derived conformational data .

Q. What computational methods predict the compound’s reactivity in novel chemical transformations?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the pyridazine ring’s electron-deficient C4 position is prone to nucleophilic attack .

- Reactivity Descriptors : Use Fukui indices to map regions susceptible to oxidation or reduction.

- Solvent Modeling : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMSO) for reaction optimization .

Q. How can solubility challenges in bioassays be addressed without altering pharmacological activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility while maintaining bioactivity .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to prevent precipitation in cell-based assays.

- Nanoparticle Encapsulation : Formulate with PEGylated liposomes to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.